molecular formula C20H25BrN4 B11578141 N-(3-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-(3-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11578141
M. Wt: 401.3 g/mol
InChI Key: ITLNUHWIMBUKCD-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole ring. The bromophenylmethyl group can be introduced through a nucleophilic substitution reaction using a brominated benzyl halide. The diethylaminoethyl group is then attached via an alkylation reaction using diethylaminoethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The benzodiazole core is known to interact with biological macromolecules, leading to changes in their function. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the diethylaminoethyl group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.

Properties

Molecular Formula

C20H25BrN4

Molecular Weight

401.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine

InChI

InChI=1S/C20H25BrN4/c1-3-24(4-2)12-13-25-19-11-6-5-10-18(19)23-20(25)22-15-16-8-7-9-17(21)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,22,23)

InChI Key

ITLNUHWIMBUKCD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Br

Origin of Product

United States

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